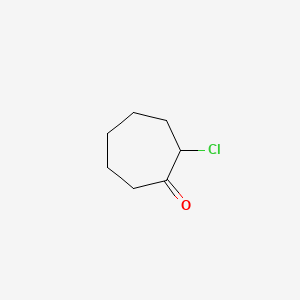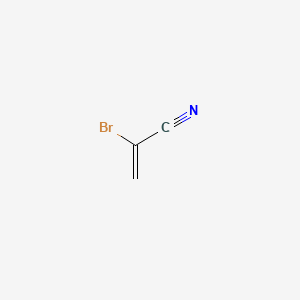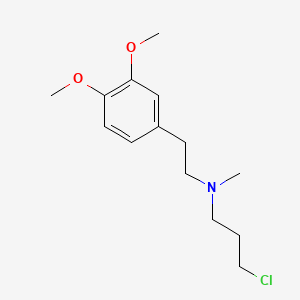
2-Chlorocycloheptanone
Overview
Description
2-Chlorocycloheptanone is a chemical compound with the molecular formula C7H11ClO. It has an average mass of 146.615 Da and a monoisotopic mass of 146.049850 Da .
Molecular Structure Analysis
The molecular structure of 2-Chlorocycloheptanone consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It has a molar refractivity of 37.3±0.4 cm³ and a polarizability of 14.8±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
2-Chlorocycloheptanone has a density of 1.1±0.1 g/cm³, a boiling point of 234.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.1±3.0 kJ/mol and a flash point of 104.8±13.7 °C . The index of refraction is 1.465 . It has a molar volume of 135.0±5.0 cm³ .Scientific Research Applications
Medicinal Chemistry
2-Chlorocycloheptanone is a valuable intermediate in medicinal chemistry. It can be used to synthesize various pharmacologically active compounds. For instance, it serves as a precursor in the synthesis of spasmolytic agents and vasodilators . Its reactivity due to the chlorine atom makes it suitable for further functionalization, leading to a wide array of therapeutic molecules.
Agriculture
In the agricultural sector, 2-Chlorocycloheptanone may be utilized in the synthesis of herbicides or pesticides. Its chemical structure could be modified to create compounds that interact with specific biological pathways in pests, providing a targeted approach to crop protection .
Materials Science
The compound’s properties are beneficial in materials science, particularly in the synthesis of polymers or small organic molecules that can be used as monomers. Its incorporation into larger structures could impart unique characteristics like increased resilience or specific reactivity to the resulting material .
Environmental Science
2-Chlorocycloheptanone could play a role in environmental science, especially in the field of environmental remediation. It might be involved in the synthesis of compounds that help in the breakdown or sequestration of pollutants, contributing to cleaner ecosystems .
Food Industry
While direct applications of 2-Chlorocycloheptanone in the food industry are not common, its derivatives could be used as flavoring agents or in the synthesis of food additives that enhance shelf life or nutritional value .
Pharmaceutical Research
In pharmaceutical research, 2-Chlorocycloheptanone is a building block for the development of new drugs. Its versatility allows for the creation of diverse chemical entities that can be screened for a variety of biological activities, potentially leading to breakthroughs in drug discovery .
Safety and Hazards
2-Chlorocycloheptanone is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
2-chlorocycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSZGDVXUFWFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883348 | |
| Record name | Cycloheptanone, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocycloheptanone | |
CAS RN |
766-66-5 | |
| Record name | 2-Chlorocycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanone, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptanone, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptanone, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Chlorocycloheptanone synthesized?
A1: 2-Chlorocycloheptanone is synthesized through a ring enlargement reaction. [] This involves reacting 2-Chlorocyclohexanone with diazomethane in the presence of an aluminum chloride (AlCl3) catalyst. The diazomethane inserts a methylene group into the cyclohexane ring, specifically on the unsubstituted side of the carbonyl group, leading to the formation of 2-Chlorocycloheptanone. This selectivity is attributed to the electron-withdrawing nature of the chlorine substituent. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















